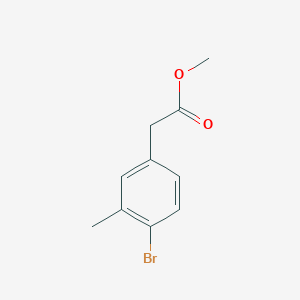

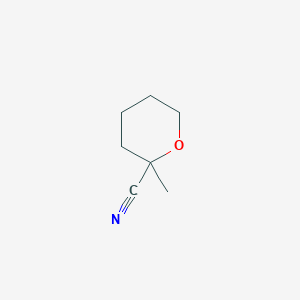

![molecular formula C17H15F3N6O2 B2527099 5-(piridin-3-il)-N-((6-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)isoxazol-3-carboxamida CAS No. 2034422-25-6](/img/structure/B2527099.png)

5-(piridin-3-il)-N-((6-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)isoxazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

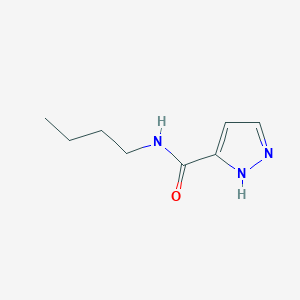

5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15F3N6O2 and its molecular weight is 392.342. The purity is usually 95%.

BenchChem offers high-quality 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral e Inhibición de la Kinasa c-Met

El compuesto ha sido investigado por su potencial como inhibidor de la kinasa c-Met. En un estudio realizado por Zhang et al., se diseñaron dos series de derivados de [1,2,4]triazolo[4,3-a]pirazina que llevaban unidades de 4-oxo-piridazinona. Entre ellos, el compuesto 22i demostró una excelente actividad antitumoral contra las líneas celulares cancerosas A549, MCF-7 y HeLa, con valores de IC50 de 0.83 μM, 0.15 μM y 2.85 μM, respectivamente. Además, exhibió una capacidad superior de inhibición de la kinasa c-Met a nivel nanomolar (IC50 = 48 nM) .

Marcos Metal-Orgánicos (MOFs)

El ligando del compuesto, ácido 3-(5-(piridin-4-il)-4H-1,2,4-triazol-3-il)benzoico, se ha utilizado para construir marcos metal-orgánicos (MOFs). Estos MOFs, como ZnL2, CdL2(H2O)2 y ML2(H2O)·H2O (donde M = Co o Ni), exhiben propiedades estructurales interesantes y pueden encontrar aplicaciones en áreas como el almacenamiento de gas, la catálisis y la entrega de fármacos .

1,2,3-Triazoles Fusionados a Pirazinas

Si bien no está directamente relacionado con el compuesto, cabe destacar que las 1,2,4-triazolo[4,3-a]pirazinas forman parte de una clase más amplia de compuestos denominados 1,2,3-triazoles fusionados a pirazinas. Estos heterociclos fusionados se han explorado por sus diversas actividades biológicas, que incluyen propiedades antivirales, antibacterianas y antitumorales .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Similar compounds have shown to inhibit c-met kinase , suggesting that this compound might also interact with its target by inhibiting its activity, leading to a decrease in the signaling pathways that promote cell growth and survival.

Biochemical Pathways

If this compound inhibits c-met kinase like its similar compounds , it would affect the HGF/c-Met signaling pathway. This pathway is involved in cell growth, survival, and migration. Inhibition of this pathway could lead to decreased tumor growth and metastasis in cancer cells.

Pharmacokinetics

Similar compounds have shown good oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

Based on the potential inhibition of c-met kinase , this compound could potentially decrease cell growth and survival, particularly in cancer cells.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide are largely attributed to its unique structural motif, which includes a trifluoromethylpyridine (TFMP) moiety . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Cellular Effects

Similar compounds have shown potential anti-tumor activity against various cancer cell lines . These effects are likely mediated through interactions with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-pyridin-3-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O2/c18-17(19,20)11-3-4-14-23-24-15(26(14)9-11)8-22-16(27)12-6-13(28-25-12)10-2-1-5-21-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFPYGTWRMWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)

![1-[(4-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole](/img/structure/B2527034.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)

![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)